molecular formula C7H4BrClN2 B1343640 6-Bromo-4-chloro-1H-indazole CAS No. 885518-99-0

6-Bromo-4-chloro-1H-indazole

Cat. No.: B1343640
CAS No.: 885518-99-0
M. Wt: 231.48 g/mol
InChI Key: MOYPLQILACEGCD-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound’s structure consists of a fused benzene and pyrazole ring, with bromine and chlorine substituents at the 6 and 4 positions, respectively .

Scientific Research Applications

6-Bromo-4-chloro-1H-indazole has numerous applications in scientific research:

Mechanism of Action

Target of Action

6-Bromo-4-chloro-1H-indazole is a type of indazole derivative that has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . The compound has also been found to inhibit the proangiogenic cytokines associated with tumor development .

Mode of Action

The compound interacts with its targets by hindering their viability . This interaction results in the inhibition of the growth and proliferation of the cancer cells . The compound also inhibits the proangiogenic cytokines, which are proteins that stimulate the formation of new blood vessels . By inhibiting these cytokines, the compound can potentially slow down the growth of tumors .

Biochemical Pathways

It is known that the compound affects the pathways involved in cell growth and angiogenesis . The downstream effects of these pathways include the inhibition of cell proliferation and the reduction of new blood vessel formation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell viability and the reduction of proangiogenic cytokine activity . These effects can lead to the inhibition of tumor growth and the potential for anticancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under room temperature but may decompose under high temperature or light exposure . Additionally, the compound has good solubility in organic solvents , which can influence its distribution and absorption in the body

Biochemical Analysis

Biochemical Properties

6-Bromo-4-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been shown to bind to specific receptors, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in malignant cells. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, this compound can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that this compound can have long-lasting effects on tissue function and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can inhibit the growth of tumors without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases significantly .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, it can accumulate in certain compartments, depending on its affinity for different cellular structures . This localization can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with cytosolic enzymes and signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-4-chloro-1H-indazole can be synthesized through several methods. One common approach involves the diazotization of 4-chloro-2-fluoroaniline with sodium nitrite, followed by bromination using N-bromosuccinimide (NBS). The product is then purified by recrystallization . Another method involves the cyclization of 2-bromo-4-chloro-6-fluorobenzaldehyde with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives .

Comparison with Similar Compounds

  • 4-Chloro-1H-indazole-6-carboxylic acid
  • 4-Chloro-1H-indazol-5-ol
  • 6-Bromo-1H-indazole-4-carboxaldehyde

Comparison: 6-Bromo-4-chloro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

6-bromo-4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYPLQILACEGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646163
Record name 6-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-99-0
Record name 6-Bromo-4-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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